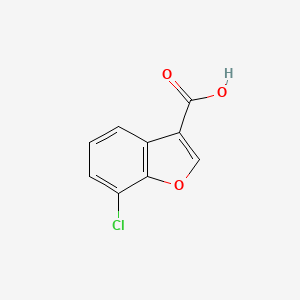

7-Chloro-1-benzofuran-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1169490-60-1 . It has a molecular weight of 196.59 . It is usually in powder form .

Synthesis Analysis

The synthesis of benzofuran compounds like this compound involves several methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . There are also methods involving the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H5ClO3/c10-7-3-1-2-5-6 (9 (11)12)4-13-8 (5)7/h1-4H, (H,11,12) .Chemical Reactions Analysis

Benzofuran compounds like this compound can undergo several chemical reactions. For instance, they can undergo a unique free radical cyclization cascade to construct a complex benzofuran derivative . They can also undergo a reaction constructed by proton quantum tunneling which has fewer side reactions and high yield .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 196.59 .Applications De Recherche Scientifique

Chemical Research

“7-Chloro-1-benzofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 1169490-60-1 . It is often used in chemical research due to its unique properties. The compound has a molecular weight of 196.59 and is typically stored at room temperature .

Pharmaceutical Research

This compound has shown significant potential in pharmaceutical research. Some substituted benzofurans have demonstrated dramatic anticancer activities . For instance, a compound similar to “this compound” was found to have significant cell growth inhibitory effects in different types of cancer cells .

Biochemical Research

In biochemical research, “this compound” can be used as a building block for the synthesis of more complex molecules. Its carboxylic acid group allows it to readily form esters and amides, making it a versatile tool in the synthesis of a wide range of biochemical compounds .

Material Science

The benzofuran core of “this compound” is a common motif in many organic materials. Therefore, this compound can be used in the research and development of new materials, including organic semiconductors, dyes, and pigments .

Environmental Science

In environmental science, “this compound” can be used as a standard for the detection and quantification of benzofuran derivatives in environmental samples. Its unique spectral properties make it an excellent choice for this purpose .

Safety and Handling

The safety and handling of “this compound” are also areas of active research. Understanding the safety profile of this compound is crucial for its use in various applications. It is classified under GHS07 and has specific hazard statements like H302, H315, H319, and H335 .

Safety and Hazards

The safety information for 7-Chloro-1-benzofuran-3-carboxylic acid includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting it in eyes, on skin, or on clothing . It also includes hazard statements such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Benzofuran compounds like 7-Chloro-1-benzofuran-3-carboxylic acid have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research directions could include the development of novel methods for constructing benzofuran rings and the exploration of their biological activities and potential applications as drugs .

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions between 7-Chloro-1-benzofuran-3-carboxylic acid and its targets, as well as the resulting changes, would need further investigation.

Biochemical Pathways

Benzofuran derivatives have been found to influence several biochemical pathways, contributing to their diverse pharmacological activities .

Result of Action

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on different types of cancer cells .

Propriétés

IUPAC Name |

7-chloro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPRSSLPVFTAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2925863.png)

![isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2925865.png)

![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2925866.png)

![Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2925868.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)

![2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide](/img/structure/B2925872.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)

![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)

![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)